molecular formula C12H23NO B180936 N-cyclohexyl-3,3-dimethylbutanamide CAS No. 7473-22-5

N-cyclohexyl-3,3-dimethylbutanamide

Cat. No.: B180936
CAS No.: 7473-22-5
M. Wt: 197.32 g/mol
InChI Key: QKFUDYIYOWGUJJ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3,3-dimethylbutanamide (CAS 7473-22-5) is a tertiary amide with the molecular formula C₁₂H₂₃NO and a molar mass of 197.32 g/mol. It features a cyclohexyl group attached to the amide nitrogen and a branched 3,3-dimethylbutanoyl chain. Key physicochemical properties include a density of 0.92 g/cm³, a boiling point of 334.2°C, and a flash point of 200.4°C . The compound has historical significance, with synthesis methods and applications documented in patents such as US2060154 (1934) .

Properties

CAS No.

7473-22-5

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-cyclohexyl-3,3-dimethylbutanamide

InChI

InChI=1S/C12H23NO/c1-12(2,3)9-11(14)13-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,13,14)

InChI Key

QKFUDYIYOWGUJJ-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1CCCCC1

Canonical SMILES

CC(C)(C)CC(=O)NC1CCCCC1

Other CAS No.

7473-22-5

Origin of Product

United States

Comparison with Similar Compounds

N-Cyclohexyl-3-methylbutanamide (CAS 1195148-85-6)

  • Molecular Formula: C₁₁H₂₁NO
  • Molar Mass : 183.29 g/mol
  • Key Differences : Lacks one methyl group at the 3-position of the butanamide chain, reducing steric hindrance and molecular weight compared to N-cyclohexyl-3,3-dimethylbutanamide. This structural variation may enhance solubility in polar solvents .

N-Butyl-3-oxo-butanamide

  • Molecular Formula: C₈H₁₅NO₂
  • Molar Mass : 157.21 g/mol
  • Key Differences : Contains a ketone (3-oxo) group instead of dimethyl substitution. The electron-withdrawing ketone increases electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic acyl substitutions. Synthesized in 89% yield via reaction of diketene with butylamine .
Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Functional Features
This compound C₁₂H₂₃NO 197.32 334.2 3,3-dimethyl branching
N-Cyclohexyl-3-methylbutanamide C₁₁H₂₁NO 183.29 Not reported 3-methyl substitution
N-Butyl-3-oxo-butanamide C₈H₁₅NO₂ 157.21 Not reported 3-oxo group

Pharmacologically Relevant Analogs

Nirmatrelvir (PF-07321332)

  • Structural Element: Contains a 2-amino-3,3-dimethylbutanamide moiety.
  • Key Differences: The dimethylbutanamide group in nirmatrelvir is part of a larger peptidomimetic structure targeting SARS-CoV-2 3CL protease. In contrast, this compound lacks the amino group and complex bicyclic framework, limiting its direct pharmacological relevance but highlighting the utility of 3,3-dimethylbutanamide scaffolds in drug design .

Cyclohexylamine Derivatives in Medicinal Chemistry

8-(N-Methyl-N-cyclohexyl)-amino-1,3,7-trimethylxanthine

  • Molecular Formula : C₁₆H₂₅N₅O₂
  • Key Differences: Substitutes the amide group with a xanthine core linked to a methyl-cyclohexylamine. Such derivatives exhibit adenosine receptor antagonism, contrasting with the non-aromatic, amide-driven interactions of this compound .

Hydroxy-Substituted Butanamides

2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide (CAS 81-13-0)

  • Molecular Formula: C₉H₁₉NO₄
  • Molar Mass : 205.26 g/mol
  • This contrasts with the hydrophobic profile of this compound, which lacks hydroxyl substituents .

Preparation Methods

2a. Acyl Chloride and Amine Reaction

The most straightforward method involves reacting 3,3-dimethylbutanoyl chloride with cyclohexylamine. This exothermic reaction typically proceeds under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the acyl chloride.

Procedure :

  • Dissolve cyclohexylamine (1.0 equiv) in dry dichloromethane (DCM) at 0°C.

  • Slowly add 3,3-dimethylbutanoyl chloride (1.1 equiv) dropwise with stirring.

  • Warm to room temperature and stir for 12–24 hours.

  • Quench with aqueous sodium bicarbonate, extract with DCM, and dry over anhydrous sodium sulfate.

Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate).

Limitations :

  • Requires strict anhydrous conditions.

  • Risk of generating HCl gas, necessitating scavengers like triethylamine.

2b. Coupling Agents in Amide Synthesis

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation between 3,3-dimethylbutanoic acid and cyclohexylamine.

Procedure :

  • Activate 3,3-dimethylbutanoic acid (1.0 equiv) with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF for 30 minutes.

  • Add cyclohexylamine (1.0 equiv) and stir at room temperature for 24 hours.

  • Extract with ethyl acetate, wash with brine, and purify via recrystallization.

Yield : 80–85% with high purity (>95% by HPLC).

Advantages :

  • Avoids acyl chloride preparation.

  • Compatible with acid-sensitive substrates.

Schotten-Baumann Reaction

This classical method employs interfacial acylation under biphasic conditions (water/organic solvent).

Procedure :

  • Dissolve cyclohexylamine in aqueous sodium hydroxide (10% w/v).

  • Add 3,3-dimethylbutanoyl chloride in diethyl ether dropwise with vigorous stirring.

  • Separate the organic layer, dry, and concentrate.

Yield : 50–60% due to partial hydrolysis of the acyl chloride.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Procedure :

  • Mix 3,3-dimethylbutanoic acid (1.0 equiv), cyclohexylamine (1.2 equiv), and propylphosphonic anhydride (T3P, 1.5 equiv) in acetonitrile.

  • Irradiate at 100°C for 15 minutes under microwave conditions.

  • Purify via flash chromatography.

Yield : 90–92% with >98% purity.

Catalytic Methods

5a. Palladium-Catalyzed Amination

Palladium catalysts enable coupling between 3,3-dimethylbutanamide derivatives and cyclohexyl halides.

Procedure :

  • React 3,3-dimethylbutanamide with iodocyclohexane (1.1 equiv) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C for 24 hours.

  • Filter through Celite and concentrate.

Yield : 70–75%.

5b. Enzyme-Catalyzed Synthesis

Lipases (e.g., Candida antarctica Lipase B) catalyze amide formation in non-aqueous media.

Procedure :

  • Mix 3,3-dimethylbutanoic acid (1.0 equiv) and cyclohexylamine (1.5 equiv) in tert-butanol.

  • Add immobilized lipase (50 mg/mmol) and stir at 40°C for 48 hours.

  • Filter and concentrate.

Yield : 60–65% with excellent enantioselectivity (if applicable).

Purification and Characterization

6a. Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent.

  • Recrystallization : Ethanol/water (4:1) yields crystalline product.

6b. Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.80 (br s, 1H, NH), 3.35–3.25 (m, 1H, cyclohexyl), 2.15 (s, 2H, CH₂), 1.70–1.20 (m, 10H, cyclohexyl), 1.05 (s, 9H, C(CH₃)₃).

  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O stretch).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Acyl Chloride65–7590–9512–24 hModerate
EDC/HOBt Coupling80–85>9524 hHigh
Microwave-Assisted90–92>9815 minHigh
Palladium Catalysis70–7585–9024 hLow
Enzymatic60–6580–8548 hModerate

Industrial-Scale Production Considerations

For large-scale synthesis, the EDC/HOBt coupling method is preferred due to its high yield and reproducibility. Solvent recovery systems and continuous flow reactors further enhance cost-efficiency.

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